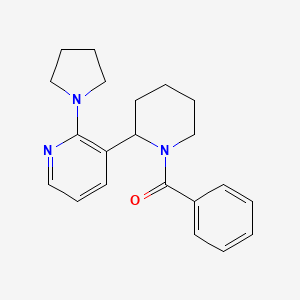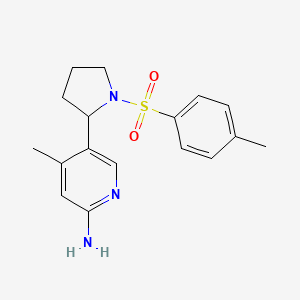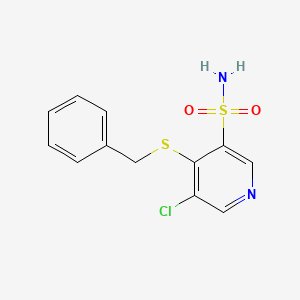
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical drugs.
Industry: May be used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 4-Amino-5-fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
Uniqueness
The presence of the bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring may confer unique chemical and biological properties to 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1416438-79-3 |
|---|---|
Molekularformel |
C11H10BrN3O2 |
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-9-5-3-2-4-8(9)15-6-7(12)10(13)14-11(15)16/h2-6H,1H3,(H2,13,14,16) |
InChI-Schlüssel |
DFZLVLPTNGORIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C=C(C(=NC2=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


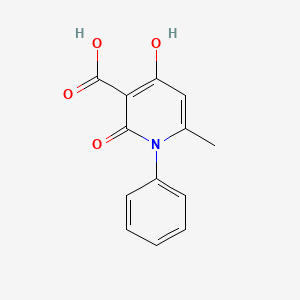
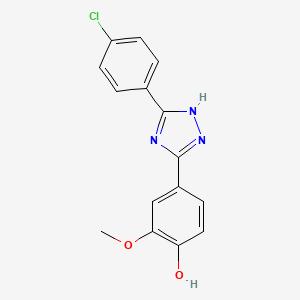

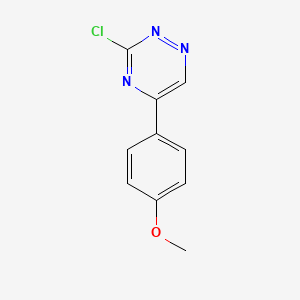
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)



